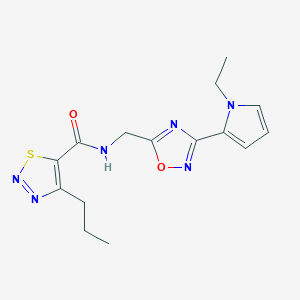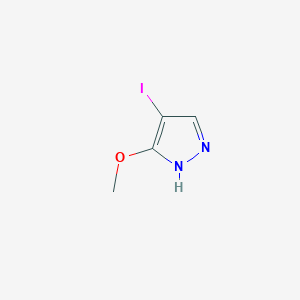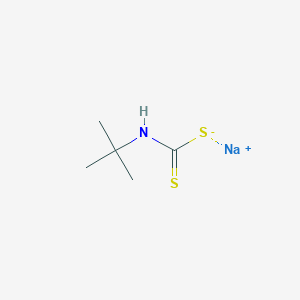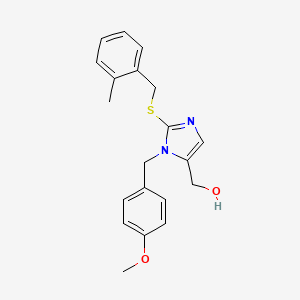
N'-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide, also known as CFM-2, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer and inflammation. This compound was first synthesized in 2001 and has since been the subject of numerous scientific studies.
Scientific Research Applications
Palladium-Catalyzed Condensation for Multisubstituted Furans
- A palladium(II) catalyst can promote the condensation of N-aryl imine and an alkynylbenziodoxolone derivative to form multisubstituted furans (Lu, Wu, & Yoshikai, 2014). This process allows for the creation of furans with diverse substituents, useful in synthetic chemistry.
Energetic Material Development
- Compounds such as 3,3'-dinitroamino-4,4'-azoxyfurazan, which share structural similarities with N'-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide, have been investigated for their potential as high-performance energetic materials, showcasing properties like high density and excellent detonation properties (Zhang & Shreeve, 2014).
PET Imaging for Neuroinflammation
- This compound analogs, such as [11C]CPPC, are used in PET radiotracers specific for CSF1R, a microglia-specific marker. This is significant for imaging reactive microglia in neuroinflammatory diseases like Alzheimer’s and Parkinson’s (Horti et al., 2019).
Synthesis of Furan-Based Polymers
- Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides are synthesized as sustainable alternatives to polyphthalamides, with potential applications in high-performance materials (Jiang et al., 2015).
Fluorescent Chemosensors
- Phenoxazine-based fluorescence chemosensors incorporating furan-2-carboxamide groups are developed for the detection of ions like Cd2+ and CN−. Such sensors have applications in environmental monitoring and live cell imaging (Ravichandiran et al., 2020).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c15-8-10-4-1-2-6-12(10)17-14(19)13(18)16-9-11-5-3-7-20-11/h1-7H,9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYGYVCBMCMYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2860684.png)


![(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2860688.png)

![Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2860690.png)



![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2860696.png)
![(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2860698.png)
![2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2860699.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2860702.png)
![(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860705.png)